molecular formula C20H19NO B15081573 1,2-Diphenyl-1-(pyridin-2-yl)propan-2-ol CAS No. 17433-73-7

1,2-Diphenyl-1-(pyridin-2-yl)propan-2-ol

Cat. No.: B15081573
CAS No.: 17433-73-7
M. Wt: 289.4 g/mol
InChI Key: GCCIBXHCSAYKDX-UHFFFAOYSA-N
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Description

1,2-Diphenyl-1-(pyridin-2-yl)propan-2-ol is an organic compound that features a unique structure combining phenyl and pyridinyl groups. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Diphenyl-1-(pyridin-2-yl)propan-2-ol typically involves the reaction of pyridine derivatives with phenylacetone under specific conditions. One common method is the Friedel-Crafts alkylation, where pyridine reacts with phenylacetone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a carbocation intermediate, which then undergoes nucleophilic attack by the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

1,2-Diphenyl-1-(pyridin-2-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenyl and pyridinyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols.

Scientific Research Applications

1,2-Diphenyl-1-(pyridin-2-yl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1,2-Diphenyl-1-(pyridin-2-yl)propan-2-ol involves its interaction with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural modifications.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Diphenyl-1-(pyridin-3-yl)propan-2-ol
  • 1,2-Diphenyl-1-(pyridin-4-yl)propan-2-ol
  • 1,2-Diphenyl-1-(quinolin-2-yl)propan-2-ol

Uniqueness

1,2-Diphenyl-1-(pyridin-2-yl)propan-2-ol is unique due to the specific positioning of the pyridinyl group, which can influence its chemical reactivity and biological activity. The presence of both phenyl and pyridinyl groups provides a versatile scaffold for further chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

17433-73-7

Molecular Formula

C20H19NO

Molecular Weight

289.4 g/mol

IUPAC Name

1,2-diphenyl-1-pyridin-2-ylpropan-2-ol

InChI

InChI=1S/C20H19NO/c1-20(22,17-12-6-3-7-13-17)19(16-10-4-2-5-11-16)18-14-8-9-15-21-18/h2-15,19,22H,1H3

InChI Key

GCCIBXHCSAYKDX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)(C(C2=CC=CC=C2)C3=CC=CC=N3)O

Origin of Product

United States

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